molecular formula C10H7Cl3O3 B1660752 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- CAS No. 82735-28-2

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-

Cat. No. B1660752
M. Wt: 281.5 g/mol
InChI Key: HABLWZDPICOODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050586B2

Procedure details

A oven-dried 25 mL three neck round-bottomed flask containing a stirring bar was fitted with a drying tube (CaCl2) and was charged with m-methoxybenzoic acid (5.04 g, 17.91 mmol) followed by chloral hydrate (2.96 g, 17.91 mmol). Concentrated H2SO4 (12.0 mL) was added and the reaction mixture was left stirring at room temperature for 24 h. It was then poured onto ice, a thick precipitate formed and the mixture was left stirring vigorously until the ice was dissolved. The precipitate was filtered, washed with water and dried. The solid was recrystallised from ethanol, the crystals were then filtered and dried to yield 6-methoxy-3-(trichloromethyl)isobenzofuran-1(3H)-one as off-white needles (3.16 g, 63%). Spectral data for this compound were consistent with those in the literature. M.p. 134-136° C. (lit. m.p. 136-137° C.); 1H NMR (400 MHz, DMSO-d6): δ=7.88 (d, J=8.3 Hz, 1H), 7.49-7.39 (m, 2H), 6.54 (s, 1H), 3.90 (s, 3H).
[Compound]
Name
three
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Quantity
2.96 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].[Cl:15][C:16]([Cl:21])([Cl:20])[CH:17](O)O.OS(O)(=O)=O>>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:12]([CH:17]([C:16]([Cl:21])([Cl:20])[Cl:15])[O:10][C:9]2=[O:11])=[CH:13][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
three
Quantity
25 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
Quantity
5.04 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Step Four
Name
Quantity
2.96 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left
ADDITION
Type
ADDITION
Details
It was then poured onto ice
CUSTOM
Type
CUSTOM
Details
a thick precipitate formed
WAIT
Type
WAIT
Details
the mixture was left
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from ethanol
FILTRATION
Type
FILTRATION
Details
the crystals were then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C2C(OC(C2=C1)=O)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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